molecular formula C19H22N4O3S B2818589 7-isopentyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 313530-89-1

7-isopentyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2818589
CAS No.: 313530-89-1
M. Wt: 386.47
InChI Key: ATNRNWSYYOYWBC-UHFFFAOYSA-N
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Description

This purine-2,6-dione derivative features a 7-isopentyl group, a 3-methyl substituent, and an 8-((2-oxo-2-phenylethyl)thio) moiety. The isopentyl chain (branched C5 alkyl) enhances lipophilicity, while the 2-oxo-2-phenylethylthio group introduces a ketone and aromatic phenyl ring, enabling hydrogen bonding and π-π interactions. Such structural attributes make it a candidate for targeting enzymes like proteases or kinases, though its activity is highly dependent on substituent variations .

Properties

IUPAC Name

3-methyl-7-(3-methylbutyl)-8-phenacylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-12(2)9-10-23-15-16(22(3)18(26)21-17(15)25)20-19(23)27-11-14(24)13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3,(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNRNWSYYOYWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1SCC(=O)C3=CC=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Isopentyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 313530-89-1, is a purine derivative with potential biological activities. This compound has garnered interest due to its structural features that may influence various biochemical pathways.

Chemical Structure

The molecular formula of this compound is C19H22N4O3SC_{19}H_{22}N_{4}O_{3}S. Its structure includes a purine base modified with an isopentyl group and a phenylethyl thioester, which may contribute to its biological properties.

The biological activity of this compound primarily stems from its interaction with various biological targets. The presence of the purine moiety suggests potential interactions with nucleic acid synthesis and signaling pathways. Studies indicate that compounds with similar structures can inhibit enzymes such as kinases or phosphodiesterases, leading to altered cellular signaling.

Biological Activities

  • Antioxidant Activity : Research indicates that derivatives of purine compounds often exhibit antioxidant properties, potentially reducing oxidative stress in cells. This could be beneficial in conditions such as neurodegenerative diseases where oxidative damage plays a critical role.
  • Antitumor Activity : Some studies suggest that purine derivatives can inhibit tumor cell proliferation. The mechanism may involve the induction of apoptosis or cell cycle arrest in cancer cells.
  • Anti-inflammatory Effects : Compounds similar to 7-isopentyl-3-methyl-8-((2-oxo-2-phenylethyl)thio)-1H-purine have shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.

In Vitro Studies

In vitro studies have demonstrated that this compound can modulate cellular pathways associated with inflammation and cell growth. For instance, it has been shown to inhibit the expression of cyclooxygenase enzymes, which are critical in the inflammatory response.

Case Studies

A notable case study involved the assessment of this compound's effects on human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent.

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntioxidantReduces oxidative stress
AntitumorInhibits tumor cell proliferation
Anti-inflammatoryDecreases pro-inflammatory cytokines

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at Position 8

Bulk and Binding Affinity
  • Compound 1 (8-(((1S)-1-hydroxy-3-oxo-1,3-diphenylpropan-2-yl)thio)-1,3-dimethyl-1H-purine-2,6-dione): A bulkier 8-substituent reduces binding cavity fit compared to the main compound. The smaller size of the main compound’s 8-(2-oxo-2-phenylethyl)thio group allows better interaction with target proteins (e.g., SARS-CoV-2 main protease) .
  • This may lower inhibitory potency in enzymatic assays .
Electronic and Reactivity Modifications
  • 8-(Methylsulfonyl/sulfinyl) analogs (e.g., compounds 20 and 21): Sulfonyl/sulfinyl groups are electron-withdrawing, altering electron density of the purine core. This contrasts with the thioether in the main compound, which is less polar but more metabolically stable .
  • 8-(3,3,3-Trifluoropropyl) analog : The CF3 group increases lipophilicity and metabolic resistance but reduces solubility. The main compound’s phenyl group balances lipophilicity with aromatic interactions .

Substituent Effects at Position 7

  • 7-Benzyl-8-(isopentylthio)-3-methyl analog : Swapping the 7-isopentyl and 8-thio substituents (vs. the main compound) introduces a benzyl group, enhancing π-π stacking but reducing alkyl chain flexibility. This structural swap significantly alters pharmacokinetic profiles .
  • However, the main compound’s isopentyl group offers superior membrane permeability due to its nonpolar nature .

Functional Group Variations

  • 8-(2-Oxopropylthio) analog : The absence of a phenyl ring (vs. the main compound’s 2-oxo-2-phenylethylthio) eliminates π-π interactions, likely reducing affinity for aromatic-rich binding pockets .
  • 8-Hydrazinyl derivatives : These exhibit higher reactivity but lower stability compared to the main compound’s thioether, limiting their utility in vivo .

Comparative Data Table

Compound Name (Substituents) Position 7 Position 8 Key Properties Biological Relevance
Main Compound Isopentyl 2-Oxo-2-phenylethylthio Balanced lipophilicity, H-bonding, π-π interactions Protease/kinase inhibition (hypothetical)
7-Benzyl-8-(isopentylthio)-3-methyl Benzyl Isopentylthio Enhanced π-π stacking; reduced alkyl flexibility Target engagement in hydrophobic pockets
8-(4-Methylbenzylthio) analog Isopentyl 4-Methylbenzylthio Reduced H-bonding; moderate lipophilicity Lower enzymatic inhibition vs. main compound
8-(3,3,3-Trifluoropropyl) Methyl CF3CH2CH2 High metabolic stability; low solubility Kinase inhibition (e.g., MLKL)
8-(Methylsulfonyl) Trimethyl SO2Me Electron-withdrawing; polar Necroptosis inhibition

Research Findings and Implications

  • Binding Efficiency : Smaller 8-substituents (e.g., main compound) improve fit in constrained enzymatic pockets, as seen in SARS-CoV-2 main protease studies .
  • Metabolic Stability : Thioether groups (main compound) offer superior stability compared to sulfonyl/hydrazine derivatives, which are prone to oxidation or hydrolysis .
  • Solubility-Lipophilicity Balance : The main compound’s 2-oxo-2-phenylethylthio group provides moderate solubility via the ketone while maintaining lipophilicity through the phenyl ring, a critical factor for oral bioavailability.

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